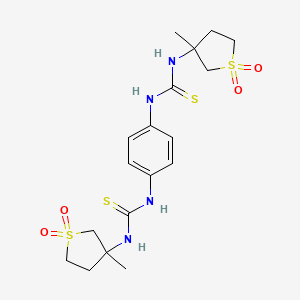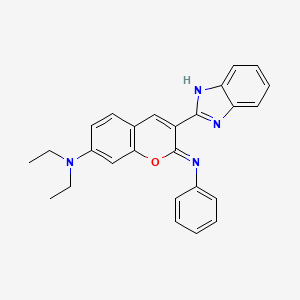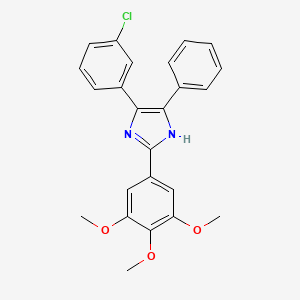
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1,3-bis(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1,3-bis(4-methylphenyl)urea is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and two 4-methylphenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1,3-bis(4-methylphenyl)urea typically involves the reaction of 5-methyl-4,5-dihydro-1,3-thiazole-2-amine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, with considerations for scalability and environmental impact. Industrial production may also involve the use of automated equipment and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1,3-bis(4-methylphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the phenyl rings or thiazole ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may produce dihydrothiazole or tetrahydrothiazole derivatives. Substitution reactions can result in a wide range of products with different functional groups attached to the phenyl rings or thiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1,3-bis(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-1,3-bis(4-methylphenyl)urea can be compared with other similar compounds, such as:
N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N-(3-methylphenyl)-N’-(4-methylphenyl)urea: This compound has a similar structure but with different substituents on the phenyl rings.
N-(4-fluorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-(4-methylphenyl)urea: This compound contains a fluorine atom on one of the phenyl rings, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C19H21N3OS |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-1,3-bis(4-methylphenyl)urea |
InChI |
InChI=1S/C19H21N3OS/c1-13-4-8-16(9-5-13)21-18(23)22(19-20-12-15(3)24-19)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3,(H,21,23) |
InChI Key |
FPTDJZLMDXYEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC=C(C=C2)C)C(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B11611001.png)
![2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11611004.png)

![7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11611011.png)
![5-bromo-1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11611028.png)
![3-(4-Tert-butylphenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11611038.png)

![1,3-dimethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11611054.png)
![6-(4-Chloro-3-nitrophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611059.png)
![4-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11611064.png)
![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11611068.png)
![N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B11611075.png)

![2-(4-{4-[(3-Methylphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B11611082.png)
